molecular formula C11H15N B2391214 1,2,3,4,5,6-Hexahydro-2-benzazocine CAS No. 7124-94-9

1,2,3,4,5,6-Hexahydro-2-benzazocine

Cat. No.: B2391214
CAS No.: 7124-94-9
M. Wt: 161.24 g/mol
InChI Key: QLEFVMRRZCGFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6-Hexahydro-benzo[c]azocine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3H-benzo[c][1,2]dithiol-3-ones with hexahydro-1,3,5-triazines under mild conditions and without the need for inert gas protection . This method features transition-metal-free conditions, easy operation, and decent yields .

Industrial Production Methods

Industrial production methods for 1,2,3,4,5,6-Hexahydro-benzo[c]azocine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-Hexahydro-benzo[c]azocine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzazocine derivatives.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-Hexahydro-benzo[c]azocine involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors and enzymes, modulating their activity and leading to its observed effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

1,2,3,4,5,6-Hexahydro-benzo[c]azocine can be compared with other similar compounds, such as:

Biological Activity

1,2,3,4,5,6-Hexahydro-2-benzazocine (C₁₁H₁₅N) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. Its structural features suggest possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound consists of a six-membered nitrogen-containing ring fused with a benzene ring. This unique structure allows for diverse chemical modifications that can enhance its biological activity. The compound is synthesized through various methods, including the reaction of 1-benzylpiperidine with cyclohexenone followed by reduction and cyclization steps.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Research indicates that it may modulate the activity of certain receptors and enzymes involved in various physiological processes. For instance:

  • Dopamine D2 Receptor Interaction : Due to its structural similarity to known dopamine D2 receptor ligands, investigations have been initiated to evaluate its binding affinity and activity at this receptor.
  • Opioid Receptor Modulation : Some derivatives of the compound have shown potential as selective opioid analgesics, suggesting a role in pain management .

Biological Activities

  • Analgesic Properties : Compounds derived from this compound have been studied for their analgesic effects. For example, certain acetamides derived from this compound exhibited significant analgesic properties in preclinical models .
  • Anticancer Activity : Recent studies have explored the cytotoxic effects of various derivatives on cancer cell lines. Some derivatives demonstrated moderate-to-high cytotoxicity against multidrug-resistant (MDR) cell lines. The mechanisms involved include modulation of the ABCB1 multidrug efflux pump .
  • Neuropharmacological Effects : The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Its ability to influence dopamine signaling pathways could be relevant for conditions such as schizophrenia or Parkinson's disease.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnalgesicSignificant pain relief in preclinical models
AnticancerModerate-to-high cytotoxicity on MDR cells
NeuropharmacologicalPotential interaction with dopamine receptors

Selected Research Findings

  • A study evaluating the analgesic potential of this compound derivatives found that certain compounds exhibited effective pain relief comparable to traditional analgesics without significant side effects .
  • Another research focused on the anticancer properties highlighted that specific derivatives could effectively inhibit cell proliferation in resistant cancer cell lines by interfering with drug efflux mechanisms associated with the ABCB1 transporter .

Properties

IUPAC Name

1,2,3,4,5,6-hexahydro-2-benzazocine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-7-11-9-12-8-4-3-6-10(11)5-1/h1-2,5,7,12H,3-4,6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEFVMRRZCGFFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7124-94-9
Record name 1,2,3,4,5,6-Hexahydro-2-benzazocine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007124949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,5,6-HEXAHYDRO-2-BENZAZOCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H8W6577DV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.